1-tert-Butyl-1H-indene

Catalog No.
S1926521
CAS No.
40650-31-5
M.F
C13H16
M. Wt
172.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butyl-1H-indene

CAS Number

40650-31-5

Product Name

1-tert-Butyl-1H-indene

IUPAC Name

1-tert-butyl-1H-indene

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

InChI

InChI=1S/C13H16/c1-13(2,3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3

InChI Key

IHHBPJRQKRVWAY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1C=CC2=CC=CC=C12

Canonical SMILES

CC(C)(C)C1C=CC2=CC=CC=C12
  • Organic Synthesis: The indene core structure is present in various biologically active molecules and pharmaceuticals []. Functionalization of 1-tert-Butyl-1H-Indene could be a stepping stone for synthesizing more complex indenes with desired properties.
  • Material Science: Substituted indenes have been investigated for their potential use in organic light-emitting diodes (OLEDs) due to their interesting photophysical properties. Understanding how the tert-butyl group affects the chemical and physical properties of 1-tert-Butyl-1H-Indene could be valuable for material science research.

1-tert-Butyl-1H-indene is an organic compound characterized by its unique structure, which includes a tert-butyl group attached to the indene ring. Its molecular formula is C₁₃H₁₆, and it has a molecular weight of 172.27 g/mol. The compound features a bicyclic structure, comprising a five-membered cyclopentene fused to a six-membered benzene ring, which contributes to its distinct chemical properties. The presence of the tert-butyl group enhances its steric bulk and influences its reactivity and interactions in various chemical environments.

  • Oxidation: This compound can be oxidized to form ketones or carboxylic acids using agents such as potassium permanganate or chromium trioxide. For example, oxidation can yield 3-tert-butyl-1H-indanone.
  • Reduction: Reduction reactions can convert 1-tert-butyl-1H-indene to its saturated analogs, such as 3-tert-butyl-1H-indane, typically using hydrogen gas in the presence of a palladium catalyst.
  • Electrophilic Substitution: The indene ring can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. For instance, nitration can occur using a mixture of nitric and sulfuric acids, resulting in compounds like 3-tert-butyl-5-nitro-1H-indene.

Research into the biological activity of 1-tert-butyl-1H-indene and its derivatives has indicated potential therapeutic properties. Some studies suggest that derivatives of this compound may exhibit anti-inflammatory and anticancer activities. The specific mechanisms by which these compounds exert their biological effects often involve interactions with molecular targets such as enzymes or receptors, influenced by the tert-butyl group's steric and electronic properties .

The synthesis of 1-tert-butyl-1H-indene typically involves the Friedel-Crafts alkylation method. In this process, indene reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride under anhydrous conditions to prevent hydrolysis. This method is favored for its efficiency and ability to produce high yields of the desired product. On an industrial scale, continuous flow processes may be employed to enhance efficiency further and ensure product purity .

1-tert-Butyl-1H-indene has several applications across different fields:

  • Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules due to its unique structural characteristics.
  • Material Science: The compound is utilized in producing specialty chemicals and materials, including polymers and resins.
  • Pharmaceutical Research: Its derivatives are being explored for potential therapeutic uses, particularly in developing anti-inflammatory and anticancer agents .

Several compounds share structural similarities with 1-tert-butyl-1H-indene, including:

Compound NameStructure CharacteristicsUniqueness
IndeneParent compound without substituentsLacks steric bulk from substituents
2-tert-butyl-1H-indeneTert-butyl group at the second positionDifferent steric effects compared to 1-tert-butyl
3-tert-butyl-1H-indeneTert-butyl group at the third positionUnique reactivity profile due to positional isomerism
5-(tert-butyl)-2,3-dihydro-1H-indeneSaturated form with tert-butyl groupReduced reactivity due to saturation

The uniqueness of 1-tert-butyl-1H-indene lies in the specific positioning of the tert-butyl group at the first position on the indene ring. This positioning affects both its chemical reactivity and physical properties compared to other positional isomers and the parent compound. The steric effects introduced by the tert-butyl group can lead to distinct reactivities that are advantageous for targeted synthetic applications .

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

1-tert-Butyl-1H-indene has been characterized extensively using nuclear magnetic resonance spectroscopy techniques. The proton nuclear magnetic resonance (¹H Nuclear Magnetic Resonance) spectrum provides valuable structural information about the compound [1] [2] [3]. The tert-butyl group appears as a characteristic singlet, typically observed around 1.30-1.55 parts per million in deuterated chloroform solutions [4] [5]. The aromatic protons of the indene ring system show typical aromatic chemical shifts in the 7.0-8.0 parts per million region [4] [6].

The carbon-13 nuclear magnetic resonance (¹³C Nuclear Magnetic Resonance) spectrum reveals the carbon framework of the molecule, with the quaternary carbon of the tert-butyl group and the aromatic carbons of the indene system providing distinct signals [4] [7]. The methyl carbons of the tert-butyl group typically appear around 31 parts per million, while the quaternary carbon shows a characteristic downfield shift [4].

Infrared Spectroscopy

Infrared spectroscopy data for 1-tert-Butyl-1H-indene shows characteristic absorption bands corresponding to its functional groups [1] [4]. The compound exhibits typical carbon-hydrogen stretching vibrations in the 2800-3100 wavenumber range, with the tert-butyl group contributing to characteristic aliphatic carbon-hydrogen stretches around 2960-2870 wavenumbers [4]. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, consistent with the indene aromatic system [4] [8].

Mass Spectrometry

Mass spectrometric analysis of 1-tert-Butyl-1H-indene reveals a molecular ion peak at mass-to-charge ratio 172, corresponding to its molecular weight of 172.27 grams per mole [1] [2]. The fragmentation pattern typically shows loss of the tert-butyl group, resulting in characteristic fragments at mass-to-charge ratios 115 and 116, which correspond to the indene system [1]. The base peak often appears at mass-to-charge ratio 57, attributed to the tert-butyl cation fragment [1].

Thermodynamic Stability and Reactivity Trends

Thermodynamic Stability

1-tert-Butyl-1H-indene demonstrates notable thermodynamic stability under ambient conditions [9] [3]. The compound is stable when stored at temperatures between 2-8°C in sealed, dry conditions [2] [3]. The presence of the tert-butyl group contributes to the overall stability of the molecule through steric effects and electronic stabilization [10].

The compound exhibits typical aromatic stability associated with the indene ring system, while the tert-butyl substituent provides additional steric protection against unwanted reactions [11] [12]. However, like many organic compounds containing the indene moiety, it may undergo slow oxidation and polymerization when exposed to air, light, and elevated temperatures [11] [12].

Reactivity Trends

The reactivity of 1-tert-Butyl-1H-indene is influenced by both the aromatic indene system and the tert-butyl substituent [11] [12]. The compound can undergo typical aromatic substitution reactions, with the tert-butyl group serving as an electron-donating substituent that activates the aromatic ring toward electrophilic attack [11] [12].

The tert-butyl group, being a tertiary alkyl group, is susceptible to metabolic oxidation and elimination reactions under certain conditions [10]. Research has shown that tert-butyl groups are common sites of metabolic vulnerability, particularly through cytochrome P450-mediated oxidation [10].

The compound may also participate in polymerization reactions, particularly under acidic conditions or in the presence of catalysts [11] [12]. The indene moiety can undergo Diels-Alder reactions and other cycloaddition processes, making it a versatile intermediate in organic synthesis [11] [12].

Solubility and Partition Coefficients

Solubility Profile

1-tert-Butyl-1H-indene exhibits low water solubility, characteristic of hydrophobic aromatic compounds [11] [12] [13]. The compound is insoluble in water due to its non-polar nature and lack of hydrogen bonding capability [11] [12] [13]. This hydrophobic behavior is attributed to the extended aromatic system and the bulky tert-butyl substituent [13].

The compound shows good solubility in organic solvents, particularly non-polar and moderately polar solvents [11] [12]. It is miscible with common organic solvents such as hexane, toluene, dichloromethane, and ethyl acetate [11] [12]. This solubility profile makes it suitable for various organic synthetic applications and purification procedures [11] [12].

Partition Coefficients

The octanol-water partition coefficient (LogP) for 1-tert-Butyl-1H-indene is reported as 3.84, indicating high lipophilicity [14]. This value reflects the compound's strong preference for the organic phase over the aqueous phase in biphasic systems [14]. The high LogP value is consistent with the compound's hydrophobic nature and low water solubility [14].

The computed XLogP3-AA value of 4.2 further confirms the highly lipophilic character of the compound [1]. This parameter is crucial for understanding the compound's distribution behavior in biological systems and its potential for membrane permeability [1]. The high partition coefficient suggests that the compound would readily partition into lipid-rich environments [1].

PropertyValueReference
Molecular FormulaC₁₃H₁₆ [1]
Molecular Weight172.27 g/mol [1]
CAS Number40650-31-5 [1]
Physical FormColorless to light-yellow liquid [9]
Storage Temperature2-8°C (sealed, dry) [3]
LogP3.84 [14]
XLogP3-AA4.2 [1]
Water SolubilityInsoluble [11] [12]
Organic Solvent SolubilityMiscible [11] [12]
Topological Polar Surface Area0 Ų [1]
Hydrogen Bond Donors0 [1]
Hydrogen Bond Acceptors0 [1]

XLogP3

4.2

Dates

Last modified: 08-16-2023

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